N-(2-bromophenyl)-1-[(2-fluorophenoxy)methyl]-1H-pyrazole-3-carboxamide
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Overview
Description
N-(2-bromophenyl)-1-[(2-fluorophenoxy)methyl]-1H-pyrazole-3-carboxamide: is a synthetic organic compound that belongs to the class of pyrazole carboxamides This compound is characterized by the presence of bromine and fluorine atoms, which contribute to its unique chemical properties
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(2-bromophenyl)-1-[(2-fluorophenoxy)methyl]-1H-pyrazole-3-carboxamide typically involves the following steps:
Formation of the Pyrazole Ring: The pyrazole ring can be synthesized through the reaction of hydrazine with a 1,3-dicarbonyl compound under acidic or basic conditions.
Introduction of the Bromophenyl Group: The bromophenyl group can be introduced via a nucleophilic substitution reaction using a brominated aromatic compound and a suitable nucleophile.
Attachment of the Fluorophenoxy Group: The fluorophenoxy group can be attached through an etherification reaction using a fluorinated phenol and an appropriate alkylating agent.
Formation of the Carboxamide Group: The carboxamide group can be formed through the reaction of the pyrazole derivative with an isocyanate or a carboxylic acid derivative.
Industrial Production Methods
Industrial production methods for this compound may involve optimized reaction conditions, such as the use of high-purity reagents, controlled temperatures, and efficient catalysts to achieve high yields and purity. The process may also include purification steps like recrystallization or chromatography to isolate the desired product.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the pyrazole ring or the phenyl groups, leading to the formation of oxidized derivatives.
Reduction: Reduction reactions can target the carbonyl group in the carboxamide, potentially converting it to an amine.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are typically used.
Substitution: Nucleophiles like amines or thiols can be used in substitution reactions under basic conditions.
Major Products
Oxidation: Oxidized derivatives with additional oxygen-containing functional groups.
Reduction: Amines or other reduced forms of the original compound.
Substitution: Compounds with new functional groups replacing the bromine or fluorine atoms.
Scientific Research Applications
N-(2-bromophenyl)-1-[(2-fluorophenoxy)methyl]-1H-pyrazole-3-carboxamide has several scientific research applications:
Medicinal Chemistry: It can be used as a lead compound for the development of new drugs, particularly those targeting specific enzymes or receptors.
Materials Science: The compound’s unique chemical properties make it suitable for use in the development of advanced materials, such as polymers or coatings.
Organic Synthesis: It serves as a versatile intermediate in the synthesis of more complex organic molecules.
Biological Studies: The compound can be used in biological assays to study its effects on various cellular processes and pathways.
Mechanism of Action
The mechanism of action of N-(2-bromophenyl)-1-[(2-fluorophenoxy)methyl]-1H-pyrazole-3-carboxamide involves its interaction with specific molecular targets, such as enzymes or receptors. The presence of bromine and fluorine atoms can enhance its binding affinity and selectivity. The compound may modulate the activity of its targets by inhibiting or activating specific pathways, leading to desired biological effects.
Comparison with Similar Compounds
Similar Compounds
- N-(2-bromophenyl)-1-[(2-chlorophenoxy)methyl]-1H-pyrazole-3-carboxamide
- N-(2-bromophenyl)-1-[(2-methylphenoxy)methyl]-1H-pyrazole-3-carboxamide
- N-(2-bromophenyl)-1-[(2-ethoxyphenoxy)methyl]-1H-pyrazole-3-carboxamide
Uniqueness
N-(2-bromophenyl)-1-[(2-fluorophenoxy)methyl]-1H-pyrazole-3-carboxamide is unique due to the presence of the fluorine atom, which can significantly influence its chemical reactivity, binding affinity, and biological activity. The fluorine atom can enhance the compound’s stability and lipophilicity, making it a valuable candidate for various applications.
Properties
Molecular Formula |
C17H13BrFN3O2 |
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Molecular Weight |
390.2 g/mol |
IUPAC Name |
N-(2-bromophenyl)-1-[(2-fluorophenoxy)methyl]pyrazole-3-carboxamide |
InChI |
InChI=1S/C17H13BrFN3O2/c18-12-5-1-3-7-14(12)20-17(23)15-9-10-22(21-15)11-24-16-8-4-2-6-13(16)19/h1-10H,11H2,(H,20,23) |
InChI Key |
DXSWIVXHTIWHHB-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C(=C1)NC(=O)C2=NN(C=C2)COC3=CC=CC=C3F)Br |
Origin of Product |
United States |
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